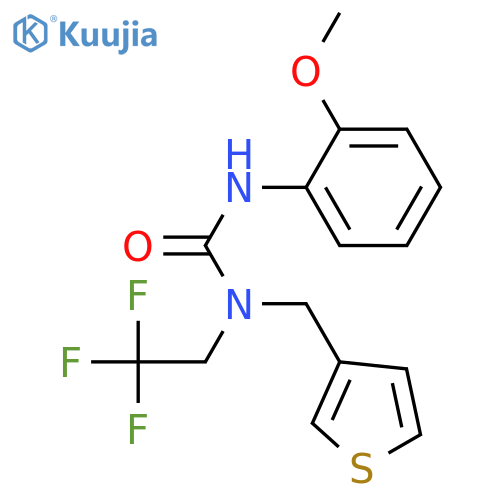Cas no 1235321-95-5 (1-(2-methoxyphenyl)-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea)
1-(2-メトキシフェニル)-3-(チオフェン-3-イル)メチル-3-(2,2,2-トリフルオロエチル)尿素は、特異的な分子構造を持つ有機化合物です。2-メトキシフェニル基とチオフェン-3-イルメチル基が尿素骨格に結合しており、さらに2,2,2-トリフルオロエチル基が付加されています。この構造により、高い脂溶性と膜透過性が期待されます。特に、トリフルオロエチル基の導入により代謝安定性が向上し、生体内での持続性が強化される点が特徴です。チオフェン環の存在はπ電子系を形成し、分子間相互作用に寄与する可能性があります。医薬品中間体や生物活性化合物としての応用が考えられる、多機能な化合物です。

1235321-95-5 structure
商品名:1-(2-methoxyphenyl)-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea
1-(2-methoxyphenyl)-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(2-methoxyphenyl)-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea
- 3-(2-methoxyphenyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
- F5854-5934
- 1-(2-methoxyphenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
- AKOS024523007
- 1235321-95-5
- VU0524346-1
-
- インチ: 1S/C15H15F3N2O2S/c1-22-13-5-3-2-4-12(13)19-14(21)20(10-15(16,17)18)8-11-6-7-23-9-11/h2-7,9H,8,10H2,1H3,(H,19,21)
- InChIKey: MWFMSLOPKJEEJZ-UHFFFAOYSA-N
- ほほえんだ: N(CC1C=CSC=1)(CC(F)(F)F)C(NC1=CC=CC=C1OC)=O
計算された属性
- せいみつぶんしりょう: 344.08063339g/mol
- どういたいしつりょう: 344.08063339g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 69.8Ų
1-(2-methoxyphenyl)-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5854-5934-5μmol |
1-(2-methoxyphenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea |
1235321-95-5 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5854-5934-2μmol |
1-(2-methoxyphenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea |
1235321-95-5 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5854-5934-15mg |
1-(2-methoxyphenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea |
1235321-95-5 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5854-5934-2mg |
1-(2-methoxyphenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea |
1235321-95-5 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5854-5934-3mg |
1-(2-methoxyphenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea |
1235321-95-5 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5854-5934-5mg |
1-(2-methoxyphenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea |
1235321-95-5 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5854-5934-4mg |
1-(2-methoxyphenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea |
1235321-95-5 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5854-5934-10μmol |
1-(2-methoxyphenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea |
1235321-95-5 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5854-5934-1mg |
1-(2-methoxyphenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea |
1235321-95-5 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5854-5934-10mg |
1-(2-methoxyphenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea |
1235321-95-5 | 10mg |
$79.0 | 2023-09-09 |
1-(2-methoxyphenyl)-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea 関連文献
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
1235321-95-5 (1-(2-methoxyphenyl)-3-(thiophen-3-yl)methyl-3-(2,2,2-trifluoroethyl)urea) 関連製品
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
